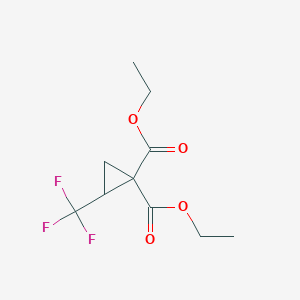
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is a chemical compound with the molecular formula C9H14O4 It is known for its unique structure, which includes a cyclopropane ring substituted with two carboxylic acid ester groups and a trifluoromethyl group
Preparation Methods
The synthesis of 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of diethyl malonate as a starting material, which undergoes cyclopropanation followed by trifluoromethylation. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or drug candidate.
Medicine: The compound’s reactivity and functional groups make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar compounds to 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester include:
Diethyl 1,1-cyclopropanedicarboxylate: Lacks the trifluoromethyl group, making it less reactive in certain contexts.
1,1-Cyclopropanedicarboxylic acid, diethyl ester: Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.
2-(Trifluoromethyl)-1,1-cyclopropanedicarboxylic acid: Contains a carboxylic acid group instead of ester groups, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s electronic properties and reactivity, enhancing its utility in various fields.
Properties
CAS No. |
557796-47-1 |
|---|---|
Molecular Formula |
C10H13F3O4 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
diethyl 2-(trifluoromethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H13F3O4/c1-3-16-7(14)9(8(15)17-4-2)5-6(9)10(11,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
KEPOULCZSWGXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


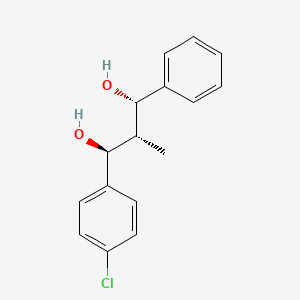
![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
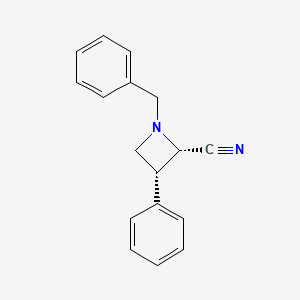
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
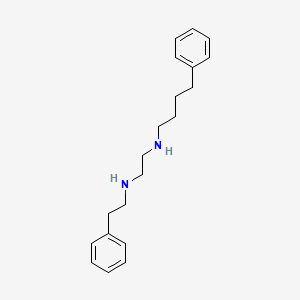
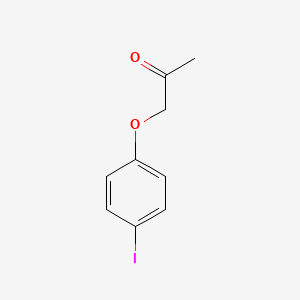
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
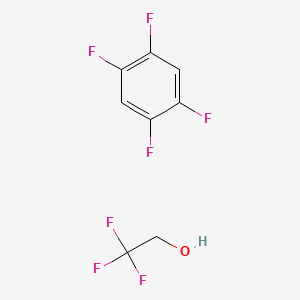
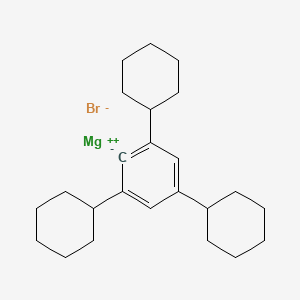
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
